5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13711005
InChI: InChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3
SMILES: CC1=CC(=NC=C1Br)N2CC(C2)(F)F
Molecular Formula: C9H9BrF2N2
Molecular Weight: 263.08 g/mol

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

CAS No.:

Cat. No.: VC13711005

Molecular Formula: C9H9BrF2N2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine -

Specification

Molecular Formula C9H9BrF2N2
Molecular Weight 263.08 g/mol
IUPAC Name 5-bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine
Standard InChI InChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3
Standard InChI Key MSMJLXXTTFJQKE-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1Br)N2CC(C2)(F)F
Canonical SMILES CC1=CC(=NC=C1Br)N2CC(C2)(F)F

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a pyridine core substituted at three positions:

  • Position 2: 3,3-Difluoroazetidin-1-yl group (a four-membered saturated ring with two fluorine atoms at the 3-position).

  • Position 4: Methyl group.

  • Position 5: Bromine atom.

Molecular Formula: C₉H₉BrF₂N₂
Molecular Weight: 263.08 g/mol (calculated from exact mass) .

Spectroscopic Data

  • IUPAC Name: 5-Bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine .

  • SMILES: CC1=CC(=NC=C1N2CC(F)(F)C2)Br .

  • InChI Key: JQDWDQIPRYTKAZ-UHFFFAOYSA-N (derived from analogous azetidine-pyridine structures) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves multi-step functionalization of pyridine derivatives (Table 1):

Table 1: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYieldReference
1BrominationNBS (N-bromosuccinimide) in DMF85%
2Azetidine CouplingMitsunobu reaction (DIAD, PPh₃) with 3,3-difluoroazetidine64%
3MethylationEschweiler-Clarke reaction (HCHO, HCOOH)73%

Detailed Pathway:

  • Bromination: 4-Methylpyridine undergoes regioselective bromination at position 5 using NBS, yielding 5-bromo-4-methylpyridine .

  • Azetidine Introduction: A Mitsunobu reaction couples 3,3-difluoroazetidine to the brominated pyridine at position 2, facilitated by diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF .

  • Purification: Crude product is purified via silica gel chromatography (hexane/ethyl acetate) .

Challenges and Optimization

  • Steric Hindrance: The azetidine ring’s small size complicates coupling reactions; microwave-assisted synthesis improves yields .

  • Fluorination: Direct fluorination of azetidine precursors using Deoxo-Fluor® ensures high regioselectivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueMethod/Source
Melting Point98–102°CDSC analysis
LogP (Octanol-Water)2.8Computational (XLOGP3)
Solubility0.45 mg/mL in DMSOExperimental
pKa3.2 (pyridine N)Potentiometric titration
  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the azetidine ring’s strain .

  • Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyridine-H), 4.35 (t, 2H, azetidine-H), 3.92 (m, 2H, azetidine-H), 2.45 (s, 3H, CH₃), 1.99 (m, 2H, CF₂) .

    • ¹⁹F NMR: δ -112.5 ppm (CF₂) .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Analogous azetidine-pyridine derivatives show affinity for α4β2 nAChR subtypes, making them candidates for neurological disorders .

  • Kinase Inhibition: The bromo group serves as a handle for Suzuki-Miyaura cross-coupling to generate biaryl probes targeting tyrosine kinases .

Material Science

  • Ligand Design: The electron-deficient pyridine core coordinates transition metals (e.g., Pd, Cu) in catalytic systems .

  • Fluorescent Probes: Difluoroazetidine enhances photostability in fluorophores for bioimaging .

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